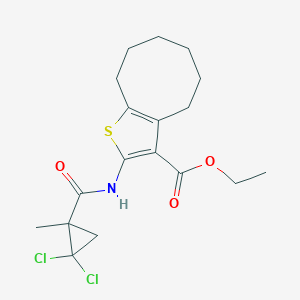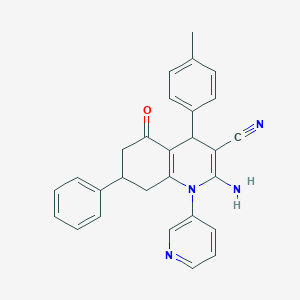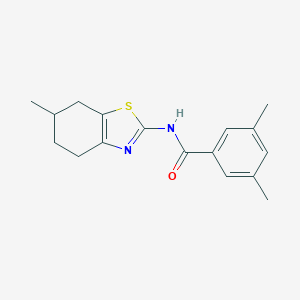
ethyl yl)-2-(4-methylphenyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl yl)-2-(4-methylphenyl)-4-quinolinecarboxamide is a synthetic organic compound belonging to the quinolinecarboxamide family. This compound is characterized by its complex structure, which includes a quinoline ring substituted with an ethyl group, a 4-methylphenyl group, and a carboxamide group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl yl)-2-(4-methylphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl yl)-2-(4-methylphenyl)-4-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions 2 and 4, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkyl-substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl yl)-2-(4-methylphenyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Ethyl yl)-2-(4-methylphenyl)-4-quinolinecarboxamide can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: Known for its antimicrobial and anti-inflammatory properties.
2-Phenylquinoline: Studied for its anticancer and antiviral activities.
4-Hydroxyquinoline: Investigated for its antioxidant and neuroprotective effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C18H23Cl2NO3S |
|---|---|
Poids moléculaire |
404.3g/mol |
Nom IUPAC |
ethyl 2-[(2,2-dichloro-1-methylcyclopropanecarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H23Cl2NO3S/c1-3-24-15(22)13-11-8-6-4-5-7-9-12(11)25-14(13)21-16(23)17(2)10-18(17,19)20/h3-10H2,1-2H3,(H,21,23) |
Clé InChI |
FNOXITARXDMPRG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3(CC3(Cl)Cl)C |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3(CC3(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ETHYL-2,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-INDOLE-5-CARBOXAMIDE](/img/structure/B451373.png)

![2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B451378.png)

![2-Methoxyethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451383.png)
![1,3-Dichloropropan-2-yl 5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B451384.png)
![N-[2-(butan-2-yl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B451385.png)

![propyl 2-{[(3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451387.png)
![2-{[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B451388.png)
![propyl 2-{[(3-chloroanilino)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451389.png)


